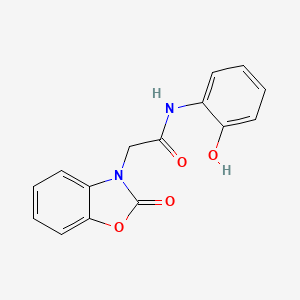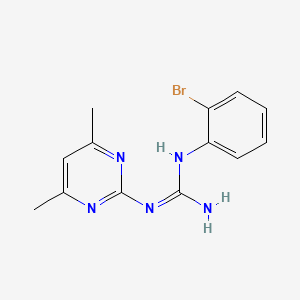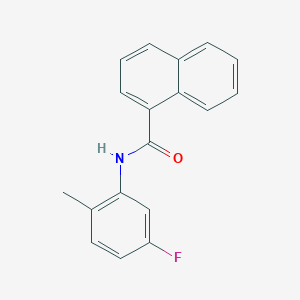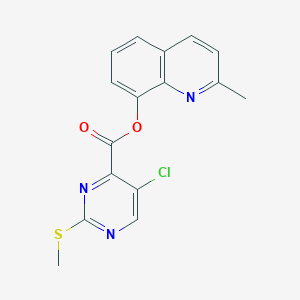
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, which in turn leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve blood flow, and reduce inflammation. In addition, it has been found to have anti-proliferative effects, which could make it a promising candidate for the treatment of various proliferative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has several advantages for lab experiments, including its well-defined mechanism of action and its ability to activate sGC in a dose-dependent manner. However, it also has some limitations, including its relatively short half-life and its potential to interact with other drugs and compounds.
Direcciones Futuras
There are several potential future directions for research on N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272. One area of interest is the development of more potent and selective sGC activators. Another area of interest is the exploration of the compound's potential therapeutic applications in various disease states, including cardiovascular disease, inflammation, and cancer. Finally, further research is needed to better understand the compound's pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 can be synthesized using a variety of methods, including the reaction of 2-chloro-4,5-difluoroaniline with butyl chloroformate followed by reaction with 4-butoxyaniline. Alternatively, it can be synthesized by reacting 2-chloro-4,5-difluoroaniline with butyl isocyanate followed by reaction with 4-butoxyaniline.
Aplicaciones Científicas De Investigación
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been found to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, it has been found to have anti-inflammatory and anti-proliferative effects, which could make it a promising candidate for the treatment of various inflammatory and proliferative diseases.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O2/c1-2-3-8-24-12-6-4-11(5-7-12)21-17(23)22-16-10-15(20)14(19)9-13(16)18/h4-7,9-10H,2-3,8H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNOABLYGBCTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5330700.png)
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)